Lipoxin A4-d5

Description

Properties

IUPAC Name |

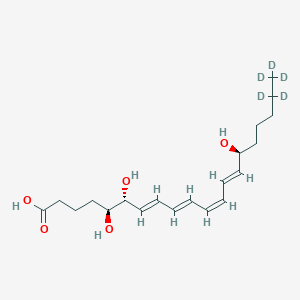

(5S,6R,7E,9E,11Z,13E,15S)-19,19,20,20,20-pentadeuterio-5,6,15-trihydroxyicosa-7,9,11,13-tetraenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O5/c1-2-3-8-12-17(21)13-9-6-4-5-7-10-14-18(22)19(23)15-11-16-20(24)25/h4-7,9-10,13-14,17-19,21-23H,2-3,8,11-12,15-16H2,1H3,(H,24,25)/b6-4-,7-5+,13-9+,14-10+/t17-,18+,19-/m0/s1/i1D3,2D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXAQOQZEOGMIQS-YUMLLTTFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC=CC=CC=CC(C(CCCC(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])CCC[C@@H](\C=C\C=C/C=C/C=C/[C@H]([C@H](CCCC(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101347052 | |

| Record name | Lipoxin A4-d5 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101347052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

357.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1622429-53-1 | |

| Record name | Lipoxin A4-d5 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101347052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Role of Lipoxin A4 in the Resolution of Inflammation: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic diseases. The resolution of inflammation is an active, highly regulated process orchestrated by a class of molecules known as Specialized Pro-resolving Mediators (SPMs). Among these, Lipoxin A4 (LXA4) has emerged as a key endogenous lipid mediator with potent anti-inflammatory and pro-resolving properties. This technical guide provides an in-depth overview of the function of Lipoxin A4 in inflammation, its mechanisms of action, relevant quantitative data from preclinical studies, and common experimental protocols for its investigation. This guide also clarifies the role of Lipoxin A4-d5, a deuterated analog, as an essential tool for the accurate quantification of endogenous LXA4 in biological systems.

Core Concepts: Lipoxin A4 and Lipoxin A4-d5

Lipoxin A4 (LXA4) is an eicosanoid, a signaling molecule derived from arachidonic acid. It is generated during the inflammatory response, primarily through the interaction of different cell types, such as neutrophils and platelets or neutrophils and epithelial cells, in a process called transcellular biosynthesis.[1][2] LXA4's primary role is not to block the onset of inflammation but to actively promote its resolution, thereby preventing excessive tissue damage and the transition to chronic inflammation.[2][3]

Lipoxin A4-d5 (LXA4-d5) is a stable isotope-labeled form of LXA4 where five hydrogen atoms have been replaced with deuterium.[4][5] This modification makes it heavier than the endogenous LXA4. Due to its similar chemical properties, LXA4-d5 is an ideal internal standard for quantitative analysis of LXA4 levels in biological samples using mass spectrometry-based techniques.[5][6] Its use allows for precise measurement by correcting for sample loss during extraction and analysis.[6]

Mechanism of Action: Receptor-Mediated Signaling

LXA4 exerts its potent anti-inflammatory and pro-resolving effects by binding to a specific G protein-coupled receptor known as the formyl peptide receptor 2 (FPR2), also referred to as ALX/FPR2.[3][7][8] This receptor is expressed on various immune cells, including neutrophils, monocytes, macrophages, and T cells, as well as on epithelial and endothelial cells.[1][7] The binding of LXA4 to ALX/FPR2 initiates a cascade of intracellular signaling events that collectively dampen pro-inflammatory pathways and promote resolution.

Key Signaling Pathways Modulated by Lipoxin A4

The activation of ALX/FPR2 by LXA4 leads to the modulation of several key signaling pathways involved in inflammation:

-

Inhibition of the NF-κB Pathway: Nuclear factor-kappa B (NF-κB) is a critical transcription factor that drives the expression of numerous pro-inflammatory genes, including cytokines and chemokines. LXA4 has been shown to inhibit the activation and nuclear translocation of NF-κB, thereby suppressing the production of inflammatory mediators like TNF-α, IL-1β, IL-6, and IL-8.[3][4][8]

-

Modulation of MAP Kinase Pathways: Mitogen-activated protein (MAP) kinases, such as ERK1/2, p38, and JNK, are also central to the inflammatory response. LXA4 can inhibit the phosphorylation and activation of these kinases, further contributing to the downregulation of inflammatory gene expression.[4][8]

-

Activation of Pro-resolving Pathways: Beyond inhibiting pro-inflammatory signals, LXA4 actively promotes resolution. This includes stimulating the non-phlogistic phagocytosis of apoptotic neutrophils by macrophages (efferocytosis), a crucial step in clearing inflammatory debris.[1][7] This process is partly mediated by the PI3K/Akt signaling pathway.[1]

Caption: Lipoxin A4 Signaling Pathway.

Quantitative Data on the Anti-inflammatory Effects of Lipoxin A4

The following tables summarize key quantitative data from various studies demonstrating the anti-inflammatory and pro-resolving effects of Lipoxin A4.

Table 1: Inhibition of Pro-inflammatory Cytokine/Chemokine Production

| Cell Type/Model | Inflammatory Stimulus | LXA4 Concentration | Effect | Reference |

| Human Epidermal Keratinocytes | Poly(I:C) | 100 nM | ~50% reduction in IL-6 and IL-8 production | [4] |

| Human Endometrial Tissue | PMA | Not specified | Suppression of PMA-induced IL-6 and IL-8 expression | [7] |

| Serum Amyloid A (SAA)-stimulated cells | SAA | IC50 = 25.74 nM | Inhibition of IL-8 release | [4] |

Table 2: Effects on Leukocyte Function

| Leukocyte Type | Assay | LXA4 Concentration | Effect | Reference |

| Human Neutrophils | Superoxide Generation | 0.1 µM | Equipotent to LTB4 in inducing superoxide generation | [5] |

| Human Monocytes | Migration and Adhesion | Not specified | Potent stimulus for migration and adhesion | [5] |

| Rat Mesenteric Venules (in vivo) | Microvascular Fluid Leak (LPS-induced) | 100 nM | 45% decrease in fluid leak | [9] |

Experimental Protocols for Studying Lipoxin A4

Investigating the function of Lipoxin A4 involves a range of in vitro and in vivo experimental models. The use of LXA4-d5 is critical for accurate quantification in these systems.

In Vitro Assays

-

Neutrophil Chemotaxis Assay:

-

Isolate human or murine neutrophils from whole blood.

-

Use a Boyden chamber or similar microfluidic device with a chemoattractant (e.g., LTB4 or fMLP) in the lower chamber.

-

Pre-incubate neutrophils with varying concentrations of LXA4.

-

Add neutrophils to the upper chamber and incubate to allow migration.

-

Quantify the number of migrated cells by microscopy or flow cytometry to assess the inhibitory effect of LXA4.

-

-

Macrophage Efferocytosis Assay:

-

Culture monocyte-derived macrophages.

-

Induce apoptosis in neutrophils (e.g., by UV irradiation or culture).

-

Label apoptotic neutrophils with a fluorescent dye.

-

Co-culture macrophages with labeled apoptotic neutrophils in the presence or absence of LXA4.

-

Quantify the uptake of apoptotic neutrophils by macrophages using fluorescence microscopy or flow cytometry.

-

In Vivo Inflammation Models

-

Murine Peritonitis Model:

-

Induce peritonitis in mice by intraperitoneal injection of an inflammatory agent (e.g., zymosan or lipopolysaccharide - LPS).

-

Administer LXA4 or a stable analog at a specific time point before or after the inflammatory insult.

-

At a defined time, collect peritoneal lavage fluid.

-

Quantify leukocyte infiltration (neutrophils and monocytes) by flow cytometry or microscopy.

-

Measure levels of cytokines, chemokines, and lipids (including LXA4) in the lavage fluid. For accurate LXA4 measurement, a known amount of LXA4-d5 is added to the sample as an internal standard before extraction and LC-MS/MS analysis.

-

Quantification of Lipoxin A4 using LC-MS/MS with LXA4-d5

-

Sample Preparation: Spike biological samples (e.g., plasma, cell culture supernatant, tissue homogenate) with a known concentration of Lipoxin A4-d5.

-

Lipid Extraction: Perform solid-phase extraction to isolate the lipid fraction containing LXA4 and LXA4-d5.

-

LC-MS/MS Analysis:

-

Inject the extracted sample into a liquid chromatography (LC) system coupled to a tandem mass spectrometer (MS/MS).

-

The LC separates LXA4 and LXA4-d5 from other lipids based on their retention time.

-

The MS/MS identifies and quantifies the parent and daughter ions specific to both endogenous LXA4 and the LXA4-d5 internal standard.

-

-

Data Analysis: The ratio of the endogenous LXA4 peak area to the LXA4-d5 peak area is used to calculate the precise concentration of LXA4 in the original sample, correcting for any variability in sample processing.

Caption: Experimental Workflow for In Vivo Study of Lipoxin A4.

Conclusion and Future Directions

Lipoxin A4 is a pivotal endogenous mediator that actively promotes the resolution of inflammation, representing a key mechanism for maintaining tissue homeostasis. Its multifaceted actions—inhibiting neutrophil infiltration, suppressing pro-inflammatory cytokine production, and stimulating the clearance of apoptotic cells—are primarily mediated through the ALX/FPR2 receptor. The use of its stable isotope-labeled analog, Lipoxin A4-d5, is indispensable for the accurate and reliable quantification of its endogenous levels, which is crucial for both basic research and clinical investigations.

The therapeutic potential of harnessing the LXA4 pathway is significant. The development of stable LXA4 analogs and mimetics that activate the ALX/FPR2 receptor offers a promising "pro-resolution" approach for treating a wide range of chronic inflammatory diseases, including cardiovascular disease, inflammatory bowel disease, and respiratory disorders. Future research will likely focus on further elucidating the tissue-specific roles of LXA4 and translating the potent biology of this pro-resolving mediator into novel therapeutics.

References

- 1. mdpi.com [mdpi.com]

- 2. youtube.com [youtube.com]

- 3. dovepress.com [dovepress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. caymanchem.com [caymanchem.com]

- 6. researchgate.net [researchgate.net]

- 7. A role for lipoxin A4 as an anti-inflammatory mediator in the human endometrium - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Lipoxin A4 Attenuates Microvascular Fluid Leak During Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

The Gold Standard: Lipoxin A4-d5 as an Internal Standard for Accurate LXA4 Quantification

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Lipoxin A4 (LXA4), an endogenous specialized pro-resolving mediator (SPM), plays a pivotal role in the resolution of inflammation, making its accurate quantification in biological matrices a critical aspect of research in immunology, pharmacology, and drug development. This technical guide provides a comprehensive overview of the use of deuterated Lipoxin A4 (Lipoxin A4-d5 or LXA4-d5) as an internal standard for the precise and reliable quantification of LXA4, primarily through liquid chromatography-tandem mass spectrometry (LC-MS/MS).

The Imperative for an Internal Standard in LXA4 Quantification

The quantification of endogenous lipids like LXA4 is fraught with challenges, including their low physiological concentrations and the complexity of biological samples. Variations in sample extraction efficiency, matrix effects in the mass spectrometer source, and instrumental variability can all contribute to inaccurate measurements. The use of a stable isotope-labeled internal standard, such as LXA4-d5, is the gold standard to mitigate these issues.[1][2][3] LXA4-d5 is chemically identical to LXA4, but with five deuterium atoms replacing hydrogen atoms, making it distinguishable by a mass spectrometer due to its higher mass. By adding a known amount of LXA4-d5 to a sample at the beginning of the workflow, it co-elutes with the endogenous LXA4 and experiences similar variations during sample preparation and analysis. The ratio of the analyte signal to the internal standard signal is then used for quantification, effectively normalizing for any analytical variability and ensuring high accuracy and precision.[1][2][3]

Experimental Protocols for LXA4 Quantification using LXA4-d5

The following sections detail a generalized experimental workflow for the quantification of LXA4 in biological samples using LXA4-d5 as an internal standard. Specific parameters may need to be optimized depending on the sample matrix and the instrumentation used.

Sample Preparation

Effective sample preparation is crucial for removing interfering substances and concentrating the analyte of interest. Solid-phase extraction (SPE) and liquid-liquid extraction (LLE) are the most common techniques employed for the extraction of lipoxins from biological matrices.[4][5]

Solid-Phase Extraction (SPE) Protocol:

-

Spiking with Internal Standard: A known amount of LXA4-d5 is added to the biological sample (e.g., plasma, serum, cell culture supernatant).

-

Acidification: The sample is acidified to a pH of approximately 3.5 to ensure that LXA4 is in its protonated form, which enhances its retention on the SPE sorbent.

-

SPE Cartridge Conditioning: A C18 SPE cartridge is conditioned sequentially with methanol and then water.

-

Sample Loading: The acidified sample is loaded onto the conditioned SPE cartridge.

-

Washing: The cartridge is washed with water and then a non-polar solvent like hexane to remove hydrophilic and some lipophilic impurities, respectively.

-

Elution: LXA4 and LXA4-d5 are eluted from the cartridge with a suitable organic solvent, such as methyl formate or ethyl acetate.[6]

-

Evaporation and Reconstitution: The eluate is evaporated to dryness under a gentle stream of nitrogen and the residue is reconstituted in a small volume of the initial mobile phase for LC-MS/MS analysis.[7]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

LC-MS/MS provides the high sensitivity and selectivity required for the quantification of low-abundance lipids like LXA4.

Typical LC-MS/MS Parameters:

| Parameter | Typical Setting |

| LC Column | Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% acetic acid or 0.1% formic acid |

| Mobile Phase B | Acetonitrile/Methanol (e.g., 80:20, v/v) with 0.1% acetic acid or 0.1% formic acid |

| Flow Rate | 0.2-0.4 mL/min |

| Gradient | A linear gradient is typically used, starting with a higher percentage of mobile phase A and gradually increasing the percentage of mobile phase B to elute the analytes. |

| Ionization Mode | Negative Electrospray Ionization (ESI-) |

| MS/MS Mode | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | LXA4: Precursor ion (m/z) 351.2 -> Product ions (e.g., m/z 115.1, 217.1) LXA4-d5: Precursor ion (m/z) 356.2 -> Product ions (e.g., m/z 115.1, 222.1) |

Data Presentation: Performance of LXA4 Quantification Assays

The use of LXA4-d5 as an internal standard allows for the development of robust and reliable quantification methods. The following tables summarize typical validation parameters reported in the literature for LC-MS/MS-based LXA4 assays.

Table 1: Linearity and Lower Limit of Quantification (LLOQ)

| Analyte | Calibration Range | r² | LLOQ | Reference |

| Lipoxin A4 | 0.1 - 100 ng/mL | >0.99 | 0.1 ng/mL | [8] |

| Lipoxin A4 | 2 - 2000 ng/mL | 0.998 | 2 ng/mL | [9] |

| Eicosanoids | 0.01 - 50 ng/mL | >0.980 | 0.01 ng/mL | [10] |

| Specialized Pro-Resolving Mediators | 0.1 - 20 ng/mL | >0.99 | 0.1 - 0.2 ng/mL | [8] |

Table 2: Accuracy and Precision

| Analyte | Concentration Level | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) | Reference |

| Eicosanoids | Low, Medium, High | < 15% | < 15% | 85 - 115% | [8] |

| Houttuynine | Low, Medium, High | < 11.42% | Not Reported | 77.7 - 115.6% | [9] |

| Eicosanoids | Not Specified | ~5% | ~8% | Not Reported | [10] |

| Specialized Pro-Resolving Mediators | Low, Medium, High | 5 - 12% | 5 - 11% | 87 - 95% | [11] |

Table 3: Recovery

| Analyte | Matrix | Recovery (%) | Reference |

| Eicosanoids | Plasma | Not Specified | [5] |

| Specialized Pro-Resolving Mediators | Plasma, Serum | 60 - 118% | [11] |

Signaling Pathways of Lipoxin A4

LXA4 exerts its pro-resolving and anti-inflammatory effects by binding to the G protein-coupled receptor ALX/FPR2.[12][13][14] This interaction triggers a cascade of intracellular signaling events that ultimately modulate cellular responses, such as inhibiting neutrophil chemotaxis and activation, and stimulating monocyte phagocytosis of apoptotic cells.[15] Key signaling pathways activated by LXA4 include the inhibition of the pro-inflammatory transcription factor NF-κB and the activation of pro-resolving pathways like PI3K/Akt.[14][16][17][18]

Experimental Workflow for LXA4 Quantification

Caption: Experimental workflow for LXA4 quantification.

Lipoxin A4 Signaling through ALX/FPR2 Receptor

Caption: LXA4 signaling via the ALX/FPR2 receptor.

Inhibition of NF-κB Signaling by Lipoxin A4

Caption: LXA4 inhibits the NF-κB signaling pathway.

Conclusion

The use of Lipoxin A4-d5 as an internal standard is indispensable for the accurate and precise quantification of LXA4 in complex biological samples. The methodologies outlined in this guide, particularly when coupled with the sensitivity and selectivity of LC-MS/MS, provide a robust framework for researchers in various fields. A thorough understanding of the underlying analytical principles and the biological signaling pathways of LXA4 is essential for advancing our knowledge of inflammatory resolution and for the development of novel therapeutics targeting these pathways.

References

- 1. Impact of internal standard selection on measurement results for long chain fatty acids in blood - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Lipoxin A₄: problems with its determination using reversed phase chromatography-tandem mass spectrometry and confirmation with chiral chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Modern Methods of Sample Preparation for the Analysis of Oxylipins in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 6. neogen.com [neogen.com]

- 7. Lipoxin A4 yields an electrophilic 15-oxo metabolite that mediates FPR2 receptor-independent anti-inflammatory signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Development and Verification of a Precolumn Derivatization LC-MS/MS Method for the Pharmacokinetic Study of Houttuynine of Houttuynia Essential Oil - PMC [pmc.ncbi.nlm.nih.gov]

- 10. LC/MS/MS analyses of open-flow microperfusion samples quantify eicosanoids in a rat model of skin inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Development and Validation of Methodologies for the Identification of Specialized Pro-Resolving Lipid Mediators and Classic Eicosanoids in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 12. FPR2/ALX receptor expression and internalization are critical for lipoxin A4 and annexin-derived peptide-stimulated phagocytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Lipoxin A4 activates ALX/FPR2 receptor to regulate conjunctival goblet cell secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Lipoxin A4 decreases human memory B cell antibody production via an ALX/FPR2-dependent mechanism: A link between resolution signals and adaptive immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A signaling network map of Lipoxin (LXA4): an anti-inflammatory molecule - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Lipoxin suppresses inflammation via the TLR4/MyD88/NF‐κB pathway in periodontal ligament cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Lipoxin A4 impairment of apoptotic signaling in macrophages: implication of the PI3K/Akt and the ERK/Nrf-2 defense pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of Lipoxin A4 in the Immune Response

Introduction

Lipoxin A4 (LXA4) is an endogenous specialized pro-resolving mediator (SPM) derived from the arachidonic acid pathway.[1][2][3] It plays a pivotal role in the active resolution of inflammation, a process critical for restoring tissue homeostasis following injury or infection.[4][5] LXA4 orchestrates a complex series of events that collectively dampen excessive inflammatory responses and promote tissue repair.[6] Its deuterated analog, Lipoxin A4-d5 (LXA4-d5), is chemically and biologically identical to LXA4 and is primarily used as an internal standard for analytical quantification due to its distinct mass. This guide provides a detailed technical overview of the molecular mechanisms through which LXA4 modulates the immune response, targeting researchers, scientists, and professionals in drug development.

Core Mechanism of Action: The ALX/FPR2 Receptor

The biological actions of LXA4 are predominantly mediated through its high-affinity interaction with the G-protein coupled receptor (GPCR) known as ALX/FPR2 (Formyl Peptide Receptor 2).[3][4][7][8][9] This receptor is expressed on a wide variety of immune cells, including neutrophils, macrophages, monocytes, and lymphocytes, as well as on non-immune cells like epithelial and endothelial cells.[4][8][10] ALX/FPR2 is a unique receptor in that it can bind to a diverse range of ligands, including both pro-inflammatory peptides (e.g., Serum Amyloid A) and pro-resolving lipids like LXA4 and Annexin A1.[4][5][8] This dual functionality positions ALX/FPR2 as a critical switch point that integrates opposing signals to determine the course and resolution of an inflammatory event.[4] The binding of LXA4 to ALX/FPR2 initiates a cascade of intracellular signaling events that actively suppress pro-inflammatory pathways and promote resolution.[3]

Intracellular Signaling Pathways Modulated by Lipoxin A4

Upon binding to the ALX/FPR2 receptor, LXA4 triggers a series of intracellular signaling cascades that collectively shift the cellular environment from a pro-inflammatory to a pro-resolving state. These actions primarily involve the inhibition of key pro-inflammatory transcription factors and the modulation of critical kinase pathways.

Key Signaling Events:

-

Inhibition of NF-κB Pathway: LXA4 is a potent inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[5][11][12] It prevents the nuclear translocation of the p65 subunit of NF-κB, a critical step for the transcription of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[13][14]

-

Modulation of MAPK Pathways: LXA4 regulates the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, including the inhibition of p38 and JNK phosphorylation in various cell types.[5][15] It also suppresses ERK1/2 phosphorylation, which is associated with reduced cell proliferation and inflammatory mediator production in keratinocytes.[14]

-

Suppression of AP-1 Activation: By interfering with MAPK signaling, LXA4 also inhibits the activation of Activator Protein-1 (AP-1), another key transcription factor responsible for the expression of pro-inflammatory genes.[6][12]

-

Activation of Pro-Resolving Pathways: LXA4 can activate pro-resolving and cytoprotective pathways. For instance, it has been shown to upregulate Nuclear factor erythroid 2-related factor 2 (Nrf2), a key regulator of antioxidant responses.[6][11]

References

- 1. Influence of Lipoxin-A4 Treatment on Cytokine, Chemokine Genes Expression, and Phenotypic Distribution of Lymphocyte Subsets During Experimental Liver Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Influence of Lipoxin-A4 Treatment on Cytokine, Chemokine Genes Expression, and Phenotypic Distribution of Lymphocyte Subsets During Experimental Liver Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. dovepress.com [dovepress.com]

- 4. pnas.org [pnas.org]

- 5. Therapeutic Potential of Lipoxin A4 in Chronic Inflammation: Focus on Cardiometabolic Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A signaling network map of Lipoxin (LXA4): an anti-inflammatory molecule - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Lipoxin A4 activates ALX/FPR2 receptor to regulate conjunctival goblet cell secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. FPR2/ALX receptor expression and internalization are critical for lipoxin A4 and annexin-derived peptide-stimulated phagocytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Lipoxin A4 activates ALX/FPR2 to attenuate inflammation in Aspergillus fumigatus keratitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Lipoxin A4 inhibits immune cell binding to salivary epithelium and vascular endothelium - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Therapeutic activity of lipoxin A4 in TiO2-induced arthritis in mice: NF-κB and Nrf2 in synovial fluid leukocytes and neuronal TRPV1 mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Lipoxins and aspirin-triggered lipoxins in neutrophil adhesion and signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Lipoxin A4 decreases human memory B cell antibody production via an ALX/FPR2-dependent mechanism: A link between resolution signals and adaptive immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Lipoxin A4 inhibits proliferation and inflammatory cytokine/chemokine production of human epidermal keratinocytes associated with the ERK1/2 and NF-κB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Lipoxin A4-d5

This guide provides a comprehensive overview of the structure, chemical properties, and biological significance of Lipoxin A4-d5 (LXA4-d5), an essential tool in lipid mediator research. It details its physicochemical characteristics, its role as an internal standard, and the signaling pathways of its non-deuterated counterpart, Lipoxin A4 (LXA4).

Core Concepts

Lipoxin A4-d5 is the deuterium-labeled form of Lipoxin A4, a member of the specialized pro-resolving mediators (SPMs) family.[1] LXA4 is an endogenous eicosanoid, a lipid mediator derived from arachidonic acid, that exhibits potent anti-inflammatory and pro-resolving properties.[2][3] Due to its identical chemical behavior to the endogenous molecule, LXA4-d5 serves as an ideal internal standard for the accurate quantification of LXA4 in biological samples using mass spectrometry-based techniques.[4][5]

Structure and Chemical Identity

Lipoxin A4-d5 is a trihydroxy fatty acid containing a conjugated tetraene system, with five deuterium atoms incorporated at the terminal end of the carbon chain for mass differentiation.

-

Systematic Name : 5S,6R,15S-trihydroxy-7E,9E,11Z,13E-eicosatetraenoic-19,19,20,20,20-d5 acid[4][6]

-

Synonyms : LXA4-d5, 5S,6R-LipoxinA4-d5, 5(S),6(R),15(S)-TriHETE-d5[4][6]

Physicochemical and Spectroscopic Data

The quantitative properties of Lipoxin A4-d5 are crucial for its application as an analytical standard.

| Property | Value | Reference(s) |

| Molecular Weight | 357.5 g/mol | [4][7] |

| Purity | ≥99% deuterated forms (d₁-d₅) | [4] |

| Formulation | Typically supplied as a solution in ethanol | [4][8] |

| λmax | 302 nm | [4][8] |

| CAS Number | 1622429-53-1 | [4] |

| Solvent | Solubility | Reference(s) |

| DMF | 50 mg/mL | [4] |

| Ethanol | 50 mg/mL | [4] |

| PBS (pH 7.2) | 1 mg/mL | [4] |

Biological Significance and Signaling Pathways of Lipoxin A4

While LXA4-d5 is primarily used as an analytical tool, its biological relevance is tied to the potent activity of its parent compound, Lipoxin A4. LXA4 is a key mediator in the resolution of inflammation.[1][3] Its actions include inhibiting neutrophil infiltration, reducing the production of pro-inflammatory cytokines, and promoting the clearance of apoptotic cells by macrophages (efferocytosis).[3][9]

Biosynthesis and Metabolism

Lipoxin A4 is synthesized from arachidonic acid through the coordinated action of multiple lipoxygenase (LO) enzymes, often involving transcellular biosynthesis where an intermediate is passed from one cell type to another.[10][11][12] The primary pathway involves the enzymes 5-LO and 12/15-LO.[10][13] LXA4 can be metabolically inactivated through oxidation by 15-hydroxyprostaglandin dehydrogenase (15-PGDH) to form 15-oxo-LXA4.[10]

Caption: Biosynthesis and metabolism of Lipoxin A4.

Receptor-Mediated Signaling

Lipoxin A4 exerts its pro-resolving effects primarily by binding to and activating the G-protein-coupled receptor ALX/FPR2.[3] This engagement initiates intracellular signaling cascades that ultimately suppress pro-inflammatory pathways, such as the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[2][3][11]

Caption: Lipoxin A4 signaling via the ALX/FPR2 receptor.

Experimental Protocols and Applications

The primary application of Lipoxin A4-d5 is as an internal standard for quantitative analysis of endogenous Lipoxin A4 by liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS).

Quantification of Lipoxin A4 using LC-MS

This workflow outlines the key steps for using LXA4-d5 to quantify LXA4 in a biological sample, such as plasma or bronchoalveolar lavage fluid.[13][14]

Methodology:

-

Sample Collection: Collect biological samples (e.g., plasma, cell supernatant, tissue homogenate) and immediately process or store at -80°C to prevent lipid degradation.[14]

-

Internal Standard Spiking: Add a known amount of Lipoxin A4-d5 (e.g., from a 1 µg/mL stock solution) to the sample prior to extraction.[13] This accounts for sample loss during extraction and variability in instrument response.

-

Lipid Extraction: Perform a lipid extraction using a method like the Folch procedure (chloroform:methanol, 2:1 v/v) or solid-phase extraction (SPE).[13]

-

Sample Concentration: Evaporate the organic solvent under a stream of nitrogen and reconstitute the lipid extract in an appropriate solvent (e.g., methanol/water) for LC-MS analysis.

-

LC-MS/MS Analysis: Inject the sample onto an LC-MS/MS system. Use a suitable C18 column for chromatographic separation. Set the mass spectrometer to monitor specific precursor-to-product ion transitions for both endogenous LXA4 and the LXA4-d5 internal standard using Multiple Reaction Monitoring (MRM).

-

Data Analysis: Quantify the amount of endogenous LXA4 by calculating the ratio of the peak area of the endogenous analyte to the peak area of the LXA4-d5 internal standard and comparing this to a standard curve.

Caption: Workflow for LXA4 quantification using LXA4-d5.

In Vivo Study of Lipoxin A4's Therapeutic Potential

While LXA4-d5 is the standard, experiments investigating the biological effects use the non-deuterated LXA4. The following protocol is a generalized example based on studies of LXA4 in animal models of disease, such as neuroinflammation or inflammatory bowel disease.[9][15]

Methodology:

-

Animal Model: Induce the disease state in a suitable animal model (e.g., middle cerebral artery occlusion for stroke, or administration of an inflammatory agent).[15]

-

Treatment Administration: Administer Lipoxin A4 or a vehicle control to the animals at a predetermined dose and time point. Administration can be systemic (e.g., intraperitoneal) or localized (e.g., intracerebroventricular).[9][15]

-

Monitoring and Endpoint Collection: Monitor the animals for behavioral or physiological changes. At the study endpoint, collect relevant tissues (e.g., brain, colon) and/or biofluids (e.g., blood).

-

Biochemical Analysis: Analyze the collected samples. This can include:

-

Quantification of Inflammatory Mediators: Use LC-MS with LXA4-d5 as an internal standard to measure levels of LXA4 and other eicosanoids.

-

Gene Expression Analysis: Perform quantitative PCR (qPCR) on tissue homogenates to measure the expression of inflammatory markers (e.g., TNF-α, IL-1β) and lipoxin pathway enzymes.[15]

-

Histology: Perform histological analysis on tissue sections to assess tissue damage and immune cell infiltration.

-

Caption: General workflow for an in vivo study of Lipoxin A4.

Conclusion

Lipoxin A4-d5 is an indispensable tool for researchers in the fields of inflammation, immunology, and drug development. Its use as an internal standard enables precise and accurate quantification of endogenous Lipoxin A4, facilitating the study of its role in health and disease. Understanding the structure, properties, and applications of LXA4-d5 is fundamental to advancing our knowledge of pro-resolving lipid mediators and developing novel therapeutic strategies for inflammatory disorders.

References

- 1. Lipoxin - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. caymanchem.com [caymanchem.com]

- 5. thomassci.com [thomassci.com]

- 6. LIPID MAPS [lipidmaps.org]

- 7. scbt.com [scbt.com]

- 8. caymanchem.com [caymanchem.com]

- 9. Nanostructured Lipoxin A4: Understanding Its Biological Behavior and Impact on Alzheimer’s Disease (Proof of Concept) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Lipoxin A4 yields an electrophilic 15-oxo metabolite that mediates FPR2 receptor-independent anti-inflammatory signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Lipoxin A4 Attenuates Microvascular Fluid Leak During Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Airway Lipoxin A4 Generation and Lipoxin A4 Receptor Expression Are Decreased in Severe Asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis of Lipoxin A4 by 5-Lipoxygenase Mediates PPARγ-Dependent, Neuroprotective Effects of Rosiglitazone in Experimental Stroke - PMC [pmc.ncbi.nlm.nih.gov]

Lipoxin A4 Receptor (ALX/FPR2): A Technical Guide to Binding Affinity and Specificity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the Lipoxin A4 receptor, also known as ALX/FPR2, a critical G-protein coupled receptor (GPCR) involved in the resolution of inflammation. This document details the receptor's binding characteristics with various endogenous and synthetic ligands, outlines the experimental protocols used to determine these interactions, and describes the key signaling pathways activated upon ligand binding.

Receptor Overview

The ALX/FPR2 receptor is a highly promiscuous member of the formyl peptide receptor family.[1][2] It is recognized as a pivotal player in orchestrating the switch from a pro-inflammatory to a pro-resolving state in tissues. This dual functionality arises from its ability to bind a wide array of structurally diverse ligands, including lipids, peptides, and proteins, which can trigger distinct downstream signaling cascades, leading to either pro-inflammatory or anti-inflammatory cellular responses.[2] Understanding the nuances of ligand binding affinity and specificity is therefore paramount for the development of targeted therapeutics aimed at promoting inflammatory resolution.

Ligand Binding Affinity and Specificity

The interaction of various ligands with the ALX/FPR2 receptor has been quantified using several key parameters: the dissociation constant (Kd), the inhibition constant (Ki), and the half-maximal effective or inhibitory concentration (EC50/IC50). These values provide a measure of the affinity of a ligand for the receptor and its functional potency.

Data Summary Tables

The following tables summarize the binding and functional data for key endogenous and synthetic ligands of the ALX/FPR2 receptor.

Table 1: Binding and Functional Parameters of Endogenous Ligands for ALX/FPR2

| Ligand | Parameter | Value | Cell System / Assay |

| Lipoxin A4 (LXA4) | Kd | ~0.5 - 1.0 nM | Human Neutrophils |

| Lipoxin A4 (LXA4) | Kd | 6.1 nM | ALX/FPR2-transfected CHO Cells |

| Resolvin D1 (RvD1) | EC50 | Potent Agonist (nM range) | Calcium Mobilization in Conjunctival Goblet Cells |

| Annexin A1 (AnxA1) | EC50 | 0.15 µM | Human FPR2 |

| Annexin A1 peptide (Ac2-26) | Kd | 1.2 µM | Not Specified |

| Annexin A1 peptide (Ac2-26) | EC50 | ~1 µM | Human FPR2 |

Table 2: Binding and Functional Parameters of Synthetic Ligands for ALX/FPR2

| Ligand | Type | Parameter | Value | Cell System / Assay |

| BML-111 | Agonist | EC50 | Not explicitly defined; effective at 0.1 mg/kg in vivo | Mouse skin inflammation model |

| ACT-389949 | Agonist | EC50 | 3 nM | Receptor Internalization in Monocytes |

| Quin-C1 | Agonist | Not Specified | Known Agonist | Not Specified |

| Boc-Phe-Leu-Phe-Leu-Phe (Boc2) | Antagonist | Ki | 1.46 µM (pan-FPR) | Differentiated HL-60 Cells |

| WRW4 | Antagonist | IC50 | 0.23 µM | Inhibition of WKYMVm binding |

Signaling Pathways

ALX/FPR2 is canonically coupled to the Gi/o subfamily of G proteins. Ligand binding initiates a conformational change in the receptor, leading to the activation of several downstream signaling cascades that mediate its diverse biological effects. The specific pathway activated can be ligand-dependent, a phenomenon known as biased agonism.

Key signaling pathways include:

-

Phospholipase C (PLC) Activation: Gβγ subunits released from the activated Gi protein stimulate PLC, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).

-

Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions into the cytoplasm. This transient increase in intracellular calcium is a hallmark of ALX/FPR2 activation by many agonists.

-

Protein Kinase C (PKC) Activation: DAG and intracellular calcium activate PKC, which phosphorylates a variety of downstream targets, influencing cellular processes like secretion and gene expression.

-

MAPK/ERK Pathway: The receptor can also signal through the mitogen-activated protein kinase (MAPK) cascade, including the extracellular signal-regulated kinase (ERK), which is crucial for regulating cell proliferation, differentiation, and survival.

-

PI3K/Akt Pathway: Activation of phosphoinositide 3-kinase (PI3K) and its downstream effector Akt is another important pro-resolving signal that can promote cell survival and inhibit apoptosis.

The diagram below illustrates the primary signaling cascade initiated by the binding of a pro-resolving agonist like Lipoxin A4.

Experimental Protocols & Workflows

Accurate determination of ligand binding and function is crucial. The two most common methods employed are radioligand competitive binding assays and intracellular calcium mobilization assays.

Radioligand Competitive Binding Assay

This assay quantifies the ability of an unlabeled test compound to compete with a radiolabeled ligand for binding to the ALX/FPR2 receptor. It is the gold standard for determining binding affinity (Ki).

References

- 1. International Union of Basic and Clinical Pharmacology. LXXIII. Nomenclature for the Formyl Peptide Receptor (FPR) Family - PMC [pmc.ncbi.nlm.nih.gov]

- 2. FPR2/ALX receptor expression and internalization are critical for lipoxin A4 and annexin-derived peptide-stimulated phagocytosis - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Quantification of Lipoxin A4 using Lipoxin A4-d5 in Mass Spectrometry

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lipoxin A4 (LXA4) is an endogenous eicosanoid, a specialized pro-resolving mediator (SPM) derived from arachidonic acid, that plays a pivotal role in the resolution of inflammation.[1][2] It actively promotes the cessation of inflammatory processes by inhibiting neutrophil infiltration and stimulating the clearance of apoptotic cells by macrophages.[3] Given its potent anti-inflammatory and pro-resolving properties, the accurate quantification of LXA4 in biological matrices is crucial for understanding its role in health and disease, as well as for the development of novel therapeutics.

Lipoxin A4-d5 (LXA4-d5) is a deuterated form of LXA4, where five hydrogen atoms have been replaced by deuterium.[4] Due to this isotopic labeling, it is chemically identical to LXA4 but has a higher molecular weight. This property makes it an ideal internal standard for mass spectrometry-based quantification.[5] When added to a sample at a known concentration at the beginning of the sample preparation process, LXA4-d5 co-elutes with the endogenous LXA4 and experiences similar ionization and fragmentation, allowing it to correct for variations in sample extraction, recovery, and matrix effects. This stable isotope dilution method is the gold standard for the accurate and precise quantification of small molecules like LXA4 in complex biological samples.[6]

Experimental Workflow

The overall workflow for the quantification of Lipoxin A4 using LXA4-d5 as an internal standard involves several key stages, from sample preparation to data analysis.

Caption: General experimental workflow for LXA4 quantification.

Experimental Protocols

This protocol is a general guideline for extracting LXA4 from biological fluids like plasma.[7]

Materials:

-

Biological sample (e.g., 1 mL plasma)

-

Lipoxin A4-d5 internal standard solution

-

Methanol (MeOH)

-

Deionized Water

-

1 N Hydrochloric Acid (HCl)

-

C18 Sep-Pak columns

-

Hexane

-

Methyl Formate

-

Nitrogen gas stream

Procedure:

-

Spiking: Add a known amount of Lipoxin A4-d5 internal standard to the sample.

-

Acidification: For a 1 mL plasma sample, acidify to approximately pH 3.5 with 1 N HCl.[7] For tissue, homogenize in methanol (e.g., 5 mL/g), centrifuge, and dilute the supernatant with water before acidification.[7]

-

Column Conditioning: Precondition a C18 SPE column by washing with 2 mL of methanol, followed by 2 mL of water.[7]

-

Sample Loading: Apply the acidified sample to the conditioned C18 column.

-

Washing: Wash the column sequentially with 5 mL of water and then 5 mL of hexane to remove polar and non-polar interferences, respectively.[7]

-

Elution: Elute Lipoxin A4 and Lipoxin A4-d5 from the column using 2 mL of methyl formate.[7]

-

Drying: Evaporate the methyl formate eluate to dryness under a gentle stream of nitrogen gas.[7]

-

Reconstitution: Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial mobile phase (e.g., 65% Solvent A, 35% Solvent B) for LC-MS/MS analysis.[8]

The following parameters are representative for the analysis of LXA4 and LXA4-d5.[8][9]

Liquid Chromatography (LC) Conditions:

| Parameter | Recommended Setting |

| Column | C18 reversed-phase column (e.g., Kinetex C18, 2.1 x 100 mm, 2.6 µm) |

| Mobile Phase A | Water with 0.1% Acetic Acid |

| Mobile Phase B | Acetonitrile/Methanol (80:15) with 0.1% Acetic Acid |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5-10 µL |

| Column Temperature | 40 °C |

Typical LC Gradient:

| Time (min) | % Mobile Phase B |

| 0.0 | 35 |

| 30.0 | 60 |

| 30.1 | 100 |

| 32.0 | 100 |

| 32.1 | 35 |

| 35.0 | 35 |

Tandem Mass Spectrometry (MS/MS) Conditions:

Analysis is typically performed using a triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI-) mode with Multiple Reaction Monitoring (MRM).[8][9]

| Parameter | Recommended Setting |

| Ionization Mode | Negative Electrospray Ionization (ESI-) |

| Ion Spray Voltage | -2600 V |

| Source Temperature | 325-350 °C |

| Curtain Gas | Nitrogen |

| CAD Gas | Nitrogen |

MRM Transitions for Quantification:

The selection of precursor (Q1) and product (Q2) ions is critical for selectivity.

| Analyte | Precursor Ion (Q1) [M-H]⁻ (m/z) | Product Ion (Q2) (m/z) | Collision Energy (CE) |

| Lipoxin A4 (LXA4) | 351.2 | 217.1 | Optimized individually |

| Lipoxin A4-d5 (LXA4-d5) | 356.2 | 221.1 | Optimized individually |

Note: The exact m/z values and collision energies should be optimized for the specific instrument used. The values of m/z 351.2179 for LXA4 and 355.2494 for LXA4-d5 have been reported in high-resolution mass spectrometry.[8]

Data Analysis and Quantification

-

Peak Integration: After data acquisition, integrate the chromatographic peak areas for both the endogenous LXA4 and the internal standard LXA4-d5 using the specific MRM transitions.

-

Calibration Curve: Prepare a series of calibration standards with known concentrations of LXA4 and a fixed concentration of LXA4-d5. Process these standards alongside the unknown samples. Plot the ratio of the peak area of LXA4 to the peak area of LXA4-d5 against the known concentration of LXA4 to generate a calibration curve.

-

Quantification: Calculate the peak area ratio (LXA4 / LXA4-d5) for the unknown samples. Determine the concentration of LXA4 in the samples by interpolating this ratio onto the calibration curve. The final concentration is then adjusted for the initial sample volume.

Lipoxin A4 Signaling Pathway

LXA4 exerts its biological effects primarily by binding to the G-protein coupled receptor, formyl peptide receptor 2 (FPR2), also known as ALX.[10] This interaction triggers intracellular signaling cascades that ultimately lead to the resolution of inflammation. Key pathways affected include the inhibition of pro-inflammatory transcription factors like NF-κB and the activation of anti-inflammatory and pro-resolving pathways.[3][11]

References

- 1. Lipoxin A₄: problems with its determination using reversed phase chromatography-tandem mass spectrometry and confirmation with chiral chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A signaling network map of Lipoxin (LXA4): an anti-inflammatory molecule - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. thomassci.com [thomassci.com]

- 6. Characterization of lipoxins by combined gas chromatography and electron-capture negative ion chemical ionization mass spectrometry: formation of lipoxin A4 by stimulated human whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. oxfordbiomed.com [oxfordbiomed.com]

- 8. Lipoxin A4 yields an electrophilic 15-oxo metabolite that mediates FPR2 receptor-independent anti-inflammatory signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Development of an Optimized LC-MS Method for the Detection of Specialized Pro-Resolving Mediators in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Lipoxin A4 inhibits proliferation and inflammatory cytokine/chemokine production of human epidermal keratinocytes associated with the ERK1/2 and NF-κB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes: Quantitative Analysis of Lipoxin A4-d5 in Biological Matrices using LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipoxin A4 (LXA4) is a specialized pro-resolving mediator (SPM) derived from arachidonic acid that plays a crucial role in the resolution of inflammation.[1][2][3] Its potent anti-inflammatory properties make it a significant target in drug discovery and development for a range of inflammatory diseases. Accurate and reliable quantification of LXA4 and its metabolites is essential for understanding its physiological and pathological roles. Lipoxin A4-d5 (LXA4-d5) is a deuterated internal standard used for the precise quantification of LXA4 in biological samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4] This application note provides a detailed protocol for the analysis of LXA4-d5, which is applicable to the quantification of endogenous LXA4.

Experimental Protocols

Sample Preparation

The choice of sample preparation method is critical for the accurate analysis of lipoxins due to their low endogenous concentrations and the complexity of biological matrices. Both liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are commonly employed.

a) Liquid-Liquid Extraction (LLE)

This method is suitable for a variety of biological samples, including cell lysates and media.[5]

-

To 1 mL of sample (e.g., cell lysate, plasma), add 10 µL of a 1 µg/mL solution of Lipoxin A4-d5 as the internal standard.

-

Add 4 mL of a cold (4°C) chloroform:methanol (2:1, v/v) solution.

-

Vortex the mixture vigorously for 1 minute.

-

Centrifuge at 2,500 rpm for 10 minutes at 4°C to separate the phases.

-

Carefully collect the lower organic layer.

-

Dry the organic extract under a gentle stream of nitrogen.

-

Reconstitute the dried extract in 100 µL of methanol for LC-MS/MS analysis.[5]

b) Solid-Phase Extraction (SPE)

SPE is effective for cleaning up complex matrices like plasma and cell culture supernatants.

-

Condition an Oasis HLB SPE cartridge (1 cc, 30 mg) with 1 mL of methanol followed by 1 mL of water.

-

Acidify 1 mL of the sample (e.g., plasma) with 0.1% acetic acid.

-

Add 10 µL of a 1 µg/mL solution of Lipoxin A4-d5 to the acidified sample.

-

Load the sample onto the conditioned SPE cartridge.

-

Wash the cartridge with 1 mL of 10% methanol in water.

-

Elute the analytes with 1 mL of methanol.

-

Dry the eluate under a gentle stream of nitrogen.

-

Reconstitute the dried extract in 100 µL of methanol for LC-MS/MS analysis.

LC-MS/MS Analysis

a) Liquid Chromatography (LC) Conditions

-

Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is recommended for the separation of lipoxins.[2]

-

Mobile Phase A: Water with 0.1% acetic acid.

-

Mobile Phase B: Acetonitrile with 0.1% acetic acid.

-

Flow Rate: 0.3 mL/min.

-

Gradient:

-

0-2 min: 20% B

-

2-15 min: 20% to 95% B

-

15-17 min: 95% B

-

17.1-20 min: 20% B

-

-

Injection Volume: 10 µL.

-

Column Temperature: 40°C.

b) Mass Spectrometry (MS) Conditions

-

Ionization Mode: Electrospray Ionization (ESI) in negative mode.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Lipoxin A4: The precursor ion is m/z 351.2. Common product ions for quantification and qualification are m/z 115.1 and 217.2.

-

Lipoxin A4-d5: The precursor ion is m/z 356.2. The corresponding product ions are m/z 115.1 and 222.2.

-

-

Source Parameters (representative values, instrument-dependent):

-

Capillary Voltage: 3.0 kV

-

Source Temperature: 150°C

-

Desolvation Temperature: 400°C

-

Cone Gas Flow: 50 L/hr

-

Desolvation Gas Flow: 800 L/hr

-

Data Presentation

The following tables summarize the expected quantitative performance of the LC-MS/MS method for Lipoxin A4 analysis using Lipoxin A4-d5 as an internal standard. The values are based on typical performance data reported in the literature for similar analytes and methods.

Table 1: Linearity and Sensitivity

| Analyte | Calibration Range (ng/mL) | r² | LOD (pg on column) | LOQ (pg on column) |

| Lipoxin A4 | 0.1 - 100 | >0.99 | 0.5 - 5 | 1 - 10 |

LOD: Limit of Detection; LOQ: Limit of Quantification. Values can vary based on the specific instrument and matrix.

Table 2: Precision and Accuracy

| Analyte | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |

| Lipoxin A4 | 1 | <15 | <15 | 85-115 |

| 10 | <10 | <10 | 90-110 | |

| 50 | <10 | <10 | 90-110 |

%RSD: Percent Relative Standard Deviation.

Mandatory Visualization

Experimental Workflow

Caption: Experimental workflow for LC-MS/MS analysis of Lipoxin A4.

Lipoxin A4 Signaling Pathway

Caption: Simplified signaling pathway of Lipoxin A4.

References

- 1. researchgate.net [researchgate.net]

- 2. Lipoxin A₄: problems with its determination using reversed phase chromatography-tandem mass spectrometry and confirmation with chiral chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pro-resolving lipid mediator lipoxin A4 attenuates neuro-inflammation by modulating T cell responses and modifies the spinal cord lipidome - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Characterization of lipoxins by combined gas chromatography and electron-capture negative ion chemical ionization mass spectrometry: formation of lipoxin A4 by stimulated human whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Lipoxin A4 yields an electrophilic 15-oxo metabolite that mediates FPR2 receptor-independent anti-inflammatory signaling - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Preparing Lipoxin A4-d5 Standards for Calibration Curves

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipoxin A4 (LXA4) is an endogenous specialized pro-resolving mediator (SPM) that plays a crucial role in the resolution of inflammation.[1][2][3] Accurate and precise quantification of LXA4 in biological samples is essential for understanding its physiological and pathological roles. Lipoxin A4-d5 (LXA4-d5) is a deuterated internal standard used for the reliable quantification of LXA4 by mass spectrometry.[4][5][6] This document provides detailed application notes and protocols for the preparation of Lipoxin A4-d5 standards to construct calibration curves for use in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis.

Quantitative Data Summary

The following tables summarize the key properties of Lipoxin A4-d5 and typical parameters for its analysis.

Table 1: Properties of Lipoxin A4-d5

| Property | Value | Reference |

| Formal Name | 5S,6R,15S-trihydroxyicosa-7E,9E,11Z,13E-tetraenoic-19,19,20,20,20-d5 acid | [4] |

| Molecular Formula | C₂₀H₂₇D₅O₅ | [4] |

| Formula Weight | 357.5 g/mol | [4] |

| Purity | ≥99% deuterated forms (d1-d5) | [4] |

| Formulation | A solution in ethanol | [4] |

| Storage Temperature | -80°C | [4] |

| Stability | ≥ 1 year at -80°C | [4] |

| Solubility (Ethanol) | 50 mg/mL | [4] |

| Solubility (DMF) | 50 mg/mL | [4] |

| Solubility (PBS, pH 7.2) | 1 mg/mL | [4] |

Table 2: Recommended LC-MS/MS Parameters for Lipoxin A4-d5 Analysis

| Parameter | Recommended Setting |

| Liquid Chromatography | |

| Column | C18 reversed-phase column (e.g., 2.1 x 150 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Acetic Acid in Water |

| Mobile Phase B | Acetonitrile/Methanol/Acetic Acid (e.g., 80:15:0.1, v/v/v) |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5-10 µL |

| Column Temperature | 40°C |

| Mass Spectrometry | |

| Ionization Mode | Negative Electrospray Ionization (ESI-) |

| Precursor Ion (Q1) | m/z 356.2 |

| Product Ions (Q3) | m/z 115.1, 171.1 |

| Collision Energy | Optimized for the specific instrument, typically between -15 to -25 eV |

| Dwell Time | 50-100 ms |

Note: These parameters should be optimized for the specific LC-MS/MS instrument being used.

Experimental Protocols

Protocol 1: Preparation of Lipoxin A4-d5 Stock and Working Solutions

This protocol describes the preparation of a primary stock solution and a series of working standard solutions of Lipoxin A4-d5.

Materials:

-

Lipoxin A4-d5 standard (typically supplied in ethanol)

-

LC-MS grade ethanol

-

LC-MS grade methanol

-

Calibrated micropipettes and sterile, low-adhesion pipette tips

-

Amber glass or polypropylene vials

Procedure:

-

Equilibration: Allow the vial containing the Lipoxin A4-d5 standard to equilibrate to room temperature before opening to prevent condensation.

-

Stock Solution Preparation (1 µg/mL):

-

The Lipoxin A4-d5 standard is typically provided as a solution in ethanol (e.g., 10 µg in 100 µL, giving a concentration of 100 µg/mL).

-

To prepare a 1 µg/mL stock solution, perform a 1:100 dilution. For example, carefully transfer 10 µL of the 100 µg/mL commercial stock into 990 µL of LC-MS grade ethanol in a clean amber vial.

-

Vortex gently to ensure thorough mixing.

-

Store the stock solution at -80°C.

-

-

Working Solution Preparation:

-

Prepare a series of working solutions by serially diluting the 1 µg/mL stock solution with methanol or a solvent composition that matches the initial mobile phase conditions of your LC-MS/MS method.

-

The concentration of the working solutions will depend on the desired calibration curve range. A typical range for the analysis of biological samples is between 0.1 and 100 ng/mL.

-

Protocol 2: Construction of a Calibration Curve for Lipoxin A4 Quantification

This protocol outlines the steps to generate a calibration curve using the prepared Lipoxin A4-d5 working solutions for the quantification of endogenous Lipoxin A4.

Materials:

-

Lipoxin A4 (non-deuterated) standard

-

Lipoxin A4-d5 working solutions (from Protocol 1)

-

Biological matrix (e.g., plasma, cell culture supernatant) free of the analyte, or a surrogate matrix

-

Sample processing reagents (e.g., for solid-phase extraction)

-

LC-MS/MS system

Procedure:

-

Preparation of Calibration Standards:

-

Prepare a series of calibration standards by spiking known concentrations of the non-deuterated Lipoxin A4 standard into the analyte-free biological matrix. A typical calibration curve might include 7-8 non-zero concentration points (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL).

-

-

Addition of Internal Standard:

-

To each calibration standard and to each unknown biological sample, add a fixed concentration of the Lipoxin A4-d5 internal standard. The concentration of the internal standard should be in the mid-range of the calibration curve (e.g., 10 ng/mL).

-

-

Sample Extraction:

-

Perform sample extraction (e.g., solid-phase extraction) on all calibration standards and unknown samples to remove interfering substances.

-

-

LC-MS/MS Analysis:

-

Analyze the extracted samples using a validated LC-MS/MS method.

-

-

Data Analysis:

-

For each calibration standard, calculate the peak area ratio of the analyte (Lipoxin A4) to the internal standard (Lipoxin A4-d5).

-

Plot the peak area ratio (y-axis) against the corresponding concentration of the analyte (x-axis).

-

Perform a linear regression analysis to generate the calibration curve. A weighting factor of 1/x or 1/x² is often used to improve accuracy at lower concentrations.[7]

-

The concentration of Lipoxin A4 in the unknown samples can then be determined by interpolating their peak area ratios from the calibration curve.

-

Visualizations

Lipoxin A4 Signaling Pathway

Caption: Lipoxin A4 signaling pathway.

Experimental Workflow for Calibration Curve Preparation

Caption: Workflow for calibration curve preparation.

References

- 1. Frontiers | Development of an Optimized LC-MS Method for the Detection of Specialized Pro-Resolving Mediators in Biological Samples [frontiersin.org]

- 2. Development of an Optimized LC-MS Method for the Detection of Specialized Pro-Resolving Mediators in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Lipoxin A₄: problems with its determination using reversed phase chromatography-tandem mass spectrometry and confirmation with chiral chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Characterization of lipoxins by combined gas chromatography and electron-capture negative ion chemical ionization mass spectrometry: formation of lipoxin A4 by stimulated human whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. High Sensitivity and Wide Linearity LC-MS/MS Method for Oxylipin Quantification in Multiple Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Lipoxin A4-d5 in Lipidomics Sample Preparation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipoxin A4 (LXA4) is a specialized pro-resolving mediator (SPM) that plays a crucial role in the resolution of inflammation. Accurate and precise quantification of LXA4 in biological matrices is essential for understanding its physiological and pathological roles and for the development of novel therapeutics targeting inflammatory diseases. Due to its low endogenous concentrations and susceptibility to degradation, robust analytical methods are required. Lipoxin A4-d5 (LXA4-d5) is a deuterated analog of LXA4, commonly used as an internal standard in mass spectrometry-based lipidomics to ensure accurate quantification by correcting for sample loss during preparation and variations in instrument response.[1] This document provides detailed application notes and protocols for the use of LXA4-d5 in lipidomics sample preparation.

Quantitative Data Summary

The use of a deuterated internal standard like Lipoxin A4-d5 is critical for achieving reliable quantitative results in LC-MS/MS analysis. Below is a summary of typical validation parameters for a validated LC-MS/MS method for the quantification of Lipoxin A4 using LXA4-d5.

| Parameter | Typical Value | Description |

| Linearity (r²) | >0.99 | Indicates a strong correlation between the concentration of the analyte and the instrument response over a defined range. |

| Limit of Detection (LOD) | 0.1 - 1.0 pg on column | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. |

| Limit of Quantification (LOQ) | 0.5 - 5.0 pg on column | The lowest amount of analyte in a sample that can be reliably quantified with acceptable precision and accuracy. |

| Recovery | 80-110% | The percentage of the known amount of analyte that is recovered after the sample extraction process. Studies have shown recovery of LXA4 to be greater than 80% from whole blood using solid-phase extraction.[2] |

| Precision (%RSD) | <15% | The relative standard deviation, which indicates the closeness of agreement between a series of measurements obtained from multiple sampling of the same homogeneous sample. |

| Accuracy (%Bias) | ±15% | The closeness of the mean test results obtained by the method to the true value. |

Experimental Protocols

Herein, we provide detailed protocols for solid-phase extraction (SPE) and liquid-liquid extraction (LLE) for the isolation of Lipoxin A4 from biological samples, incorporating Lipoxin A4-d5 as an internal standard.

Protocol 1: Solid-Phase Extraction (SPE) of Lipoxin A4 from Plasma or Serum

This protocol is suitable for the extraction of lipoxins from plasma, serum, and other biological fluids.

Materials:

-

Biological sample (e.g., 1 mL of plasma)

-

Lipoxin A4-d5 internal standard solution (e.g., 10 ng/mL in methanol)

-

Methanol (LC-MS grade)

-

Water (LC-MS grade)

-

Hexane (LC-MS grade)

-

Methyl formate (LC-MS grade)

-

Formic acid

-

C18 SPE cartridges (e.g., 100 mg, 1 mL)

-

SPE manifold

-

Nitrogen evaporator

-

Vortex mixer

-

Centrifuge

Procedure:

-

Sample Preparation: a. To 1 mL of plasma or serum, add 10 µL of Lipoxin A4-d5 internal standard solution (final concentration, e.g., 100 pg/mL). b. Vortex briefly to mix. c. Acidify the sample to pH 3.5 with 2% formic acid in water.

-

SPE Cartridge Conditioning: a. Place the C18 SPE cartridges on the SPE manifold. b. Wash the cartridges with 3 mL of methanol. c. Equilibrate the cartridges with 3 mL of water. Do not allow the cartridges to dry.

-

Sample Loading: a. Load the acidified sample onto the conditioned C18 SPE cartridge. b. Apply a gentle vacuum to allow the sample to pass through the cartridge at a flow rate of approximately 1 mL/min.

-

Washing: a. Wash the cartridge with 3 mL of water to remove polar impurities. b. Wash the cartridge with 3 mL of hexane to remove non-polar lipids. c. Dry the cartridge under a gentle stream of nitrogen for 5-10 minutes.

-

Elution: a. Elute the lipoxins from the cartridge with 1 mL of methyl formate into a clean collection tube.

-

Solvent Evaporation and Reconstitution: a. Evaporate the methyl formate to dryness under a gentle stream of nitrogen at room temperature. b. Reconstitute the dried extract in 100 µL of methanol/water (50:50, v/v) for LC-MS/MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE) of Lipoxin A4 from Cell Culture Media

This protocol is suitable for the extraction of lipoxins from cell culture supernatants.

Materials:

-

Cell culture supernatant (e.g., 5 mL)

-

Lipoxin A4-d5 internal standard solution (e.g., 10 ng/mL in methanol)

-

Methanol (LC-MS grade)

-

Ethyl acetate (LC-MS grade)

-

Formic acid

-

Saturated NaCl solution

-

Anhydrous sodium sulfate

-

Vortex mixer

-

Centrifuge

-

Nitrogen evaporator

Procedure:

-

Sample Preparation: a. To 5 mL of cell culture supernatant, add 50 µL of Lipoxin A4-d5 internal standard solution (final concentration, e.g., 100 pg/mL). b. Vortex briefly to mix. c. Acidify the sample to pH 3.5 with 1 M formic acid.

-

Liquid-Liquid Extraction: a. Add 5 mL of ethyl acetate to the acidified sample. b. Vortex vigorously for 2 minutes. c. Centrifuge at 3000 x g for 10 minutes at 4°C to separate the aqueous and organic phases.

-

Collection of Organic Phase: a. Carefully collect the upper organic layer (ethyl acetate) into a clean tube. b. Repeat the extraction step (2a-2c) with another 5 mL of ethyl acetate and combine the organic layers.

-

Washing and Drying: a. Wash the combined organic extract with 2 mL of saturated NaCl solution to remove any remaining aqueous phase. b. Dry the organic phase by passing it through a small column containing anhydrous sodium sulfate.

-

Solvent Evaporation and Reconstitution: a. Evaporate the ethyl acetate to dryness under a gentle stream of nitrogen at room temperature. b. Reconstitute the dried extract in 100 µL of methanol/water (50:50, v/v) for LC-MS/MS analysis.

Visualizations

Lipoxin A4 Signaling Pathway

Lipoxin A4 exerts its pro-resolving effects primarily through the G-protein coupled receptor, ALX/FPR2.[3][4][5][6][7] Activation of this receptor initiates a cascade of intracellular signaling events that ultimately lead to the inhibition of pro-inflammatory pathways and the promotion of inflammation resolution.

Caption: Lipoxin A4 signaling cascade via the ALX/FPR2 receptor.

Experimental Workflow for Lipidomics Sample Preparation

The following diagram illustrates the general workflow for preparing biological samples for Lipoxin A4 analysis using Lipoxin A4-d5 as an internal standard.

Caption: General workflow for lipidomics sample preparation.

References

- 1. Lipoxin A₄: problems with its determination using reversed phase chromatography-tandem mass spectrometry and confirmation with chiral chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Distinct Signaling Cascades Elicited by Different Formyl Peptide Receptor 2 (FPR2) Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 4. FPR2/ALX receptor expression and internalization are critical for lipoxin A4 and annexin-derived peptide-stimulated phagocytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Lipoxin A4 decreases human memory B cell antibody production via an ALX/FPR2-dependent mechanism: A link between resolution signals and adaptive immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Lipoxin A4 activates ALX/FPR2 Receptor to Regulate Conjunctival Goblet Cell Secretion - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Therapeutic Potential of Lipoxin A4 in Chronic Inflammation: Focus on Cardiometabolic Disease - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Cell-Based Assays Using Lipoxin A4-d5

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing Lipoxin A4-d5 in various cell-based assays to investigate its anti-inflammatory and pro-resolving properties. Lipoxin A4 (LXA4) is an endogenous specialized pro-resolving mediator (SPM) that plays a crucial role in the resolution of inflammation.[1][2] Its deuterated analog, Lipoxin A4-d5 (LXA4-d5), is primarily used as an internal standard for accurate quantification of LXA4 in biological samples by mass spectrometry. However, for the purposes of establishing and validating cell-based assays, LXA4 can be used to elicit cellular responses, and where quantification is required, LXA4-d5 serves as the ideal internal standard.

Mechanism of Action

Lipoxin A4 exerts its biological effects primarily through the G-protein coupled receptor, ALX/FPR2.[1][3] Activation of this receptor initiates a signaling cascade that ultimately inhibits pro-inflammatory pathways, most notably the nuclear factor-kappa B (NF-κB) pathway.[2][4][5] This leads to a reduction in the production of pro-inflammatory cytokines and chemokines, inhibition of leukocyte chemotaxis and adhesion, and promotion of macrophage-mediated clearance of apoptotic cells, thereby facilitating the return to tissue homeostasis.[2][6]

Data Presentation: Quantitative Effects of Lipoxin A4 in Cell-Based Assays

The following table summarizes the quantitative effects of Lipoxin A4 observed in various cell-based assays, providing a reference for expected outcomes and effective concentrations.

| Cell Line/Type | Assay | Agonist (Concentration) | Lipoxin A4 Concentration | Observed Effect | Reference |

| Normal Human Epidermal Keratinocytes (NHEKs) | Cytokine Production (IL-6, IL-8) | Lipopolysaccharide (LPS) | Not specified | Inhibition of IL-6 and IL-8 expression. | [4] |

| Normal Human Epidermal Keratinocytes (NHEKs) | Cell Proliferation | Lipopolysaccharide (LPS) | Not specified | Suppression of cell proliferation and G0/G1 phase cell cycle arrest. | [4] |

| Stem Cells of the Apical Papilla (SCAP) | Cytokine/Chemokine Secretion (IL-6, IL-8, CXCL10, CCL2, CCL11, VEGF) | Lipopolysaccharide (LPS, 1 µg/ml) | 1, 10, 100 nM | Dose-dependent inhibition of cytokine, chemokine, and VEGF secretion. | [7] |

| Stem Cells of the Apical Papilla (SCAP) | Cell Proliferation | - | 0.01-100 nM | Concentration and time-dependent increase in proliferation, maximal at 48 and 72 hours. | [7] |

| THP-1 derived M1 Macrophages | Cytokine Gene Expression (IL-6, TNF-α, IL-1β) | IFN-γ and LPS | 0-100 nM | Decreased gene expression of pro-inflammatory cytokines. | [1] |

| THP-1 derived M2 Macrophages | Cytokine Gene Expression (IL-10) | IL-4 and IL-13 | 0-100 nM | Increased gene expression of the anti-inflammatory cytokine IL-10. | [1] |

| Human Umbilical Vein Endothelial Cells (HUVECs) | Adhesion Molecule Expression (E-selectin, ICAM-1) | IL-1β (1 ng/ml) or TNF-α (10 ng/ml) | 100 ng/ml | Significant inhibition of cytokine-mediated upregulation of E-selectin and ICAM-1. | [8] |

| RAW264.7 Macrophages | Cell Proliferation | Lipopolysaccharide (LPS) | Not specified | Suppression of LPS-induced proliferation and G0/G1 phase arrest. | [5] |

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathway of Lipoxin A4 and a general experimental workflow for cell-based assays.

Caption: Lipoxin A4 Signaling Pathway.

Caption: General Experimental Workflow.

Experimental Protocols

Here are detailed protocols for key cell-based assays to evaluate the effects of Lipoxin A4. Lipoxin A4-d5 should be used as an internal standard for any LC-MS/MS-based quantification of endogenous or exogenously added Lipoxin A4.

Protocol 1: Inhibition of Cytokine Production in Macrophages

This protocol details the measurement of pro-inflammatory cytokine (e.g., TNF-α, IL-6) secretion from macrophages following treatment with Lipoxin A4 and stimulation with a pro-inflammatory agonist.

Materials:

-

RAW264.7 macrophage cell line (or other suitable macrophage-like cells)

-

Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

-

Lipoxin A4 (for treatment)

-

Lipopolysaccharide (LPS) from E. coli

-

Phosphate Buffered Saline (PBS)

-

ELISA kit for the cytokine of interest (e.g., TNF-α, IL-6)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed RAW264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell adherence.

-

Pre-treatment: The next day, carefully remove the culture medium. Pre-treat the cells by adding 90 µL of fresh medium containing various concentrations of Lipoxin A4 (e.g., 1, 10, 100 nM) or vehicle control (e.g., ethanol, typically <0.1%). Incubate for 30 minutes at 37°C.

-

Stimulation: Add 10 µL of LPS solution to each well to a final concentration of 1 µg/mL to induce an inflammatory response. For the negative control wells, add 10 µL of medium instead of LPS.

-

Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Sample Collection: After incubation, centrifuge the plate at 1000 x g for 10 minutes. Carefully collect the supernatant without disturbing the cell pellet. The supernatant can be stored at -80°C until analysis.

-

Cytokine Quantification: Quantify the concentration of the cytokine of interest in the collected supernatants using a commercial ELISA kit, following the manufacturer's instructions.

Protocol 2: NF-κB Nuclear Translocation Assay

This protocol describes how to assess the inhibitory effect of Lipoxin A4 on the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus in response to an inflammatory stimulus, using immunofluorescence microscopy.

Materials:

-

HeLa cells or another suitable adherent cell line

-

Complete cell culture medium

-

Lipoxin A4

-

Tumor Necrosis Factor-alpha (TNF-α)

-

4% Paraformaldehyde (PFA) in PBS

-

0.1% Triton X-100 in PBS

-

Blocking buffer (e.g., 5% BSA in PBS)

-

Primary antibody against NF-κB p65

-

Fluorescently-labeled secondary antibody

-

DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

-

Glass coverslips in a 24-well plate

-

Fluorescence microscope

Procedure:

-

Cell Seeding: Seed HeLa cells onto sterile glass coverslips in a 24-well plate at a density that will result in 70-80% confluency the next day.

-

Pre-treatment: Pre-treat the cells with Lipoxin A4 (e.g., 100 nM) or vehicle control for 30 minutes at 37°C.

-

Stimulation: Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 30 minutes at 37°C to induce NF-κB translocation.

-